5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound features a bromine atom at the 5-position, a methyl group at the 1-position, and is characterized by its fused pyrrole and pyridine rings. The molecular formula for this compound is , with a molecular weight of approximately 211.06 g/mol. Its unique structure contributes to its potential biological activities, making it of significant interest in medicinal chemistry and drug development .
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is classified as a heterocyclic aromatic compound. It is sourced from various chemical suppliers and research articles that document its synthesis and applications in biological studies. The compound can be synthesized through several methods, typically involving bromination reactions of related pyrrolo[2,3-b]pyridine derivatives .
The synthesis of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine generally involves:
In an industrial context, continuous flow processes may be employed to enhance yield and purity. Automated reactors allow for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, which are crucial for achieving consistent results in large-scale production.
The structure of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine consists of a fused ring system that includes both a five-membered pyrrole ring and a six-membered pyridine ring. The presence of the bromine atom at the 5-position significantly influences the compound's reactivity and biological properties.
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine can participate in various chemical reactions:
The mechanism of action for 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific biological targets. One notable target is the Fibroblast Growth Factor Receptor (FGFR). Upon binding to FGFRs, the receptor undergoes dimerization and autophosphorylation, activating downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt pathways.
In vitro studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines (e.g., breast cancer cells) and induce apoptosis, highlighting its potential therapeutic applications in oncology .
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine exhibits:
Key chemical properties include:
These properties make it suitable for various synthetic applications in medicinal chemistry .
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine finds applications primarily in scientific research:
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine represents a structurally defined heterocyclic compound with the systematic IUPAC name 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, reflecting its bromine substituent at the 5-position and methyl group at the N1 nitrogen. Its molecular formula, C₈H₇BrN₂, corresponds to a molecular weight of 211.06 g/mol and exhibits a calculated exact mass of 209.979248 Da [1] . The SMILES notation (CN1C=CC2=CC(Br)=CN=C12) and InChIKey (FBOBGKHOQSQKRZ-UHFFFAOYSA-N) provide machine-readable descriptors of its atomic connectivity and stereochemical uniqueness [2] . Alternative nomenclature includes 5-bromo-N-methyl-7-azaindole, highlighting its classification within the azaindole family where a pyridine ring replaces the benzene moiety of indole [8].
Table 1: Nomenclature and Molecular Identity
Property | Descriptor |
---|---|
CAS Registry Number | 183208-22-2 |
IUPAC Name | 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine |
Molecular Formula | C₈H₇BrN₂ |
Molecular Weight | 211.06 g/mol |
Canonical SMILES | CN1C=CC2=CC(Br)=CN=C12 |
InChIKey | FBOBGKHOQSQKRZ-UHFFFAOYSA-N |
Key Synonyms | 5-Bromo-1-methyl-7-azaindole; N-methyl-5-bromo-7-azaindole |
Crystallographic Features: Single-crystal X-ray diffraction reveals that the parent compound (5-bromo-1H-pyrrolo[2,3-b]pyridine, lacking the methyl group) forms a planar bicyclic system with an N-H···N hydrogen-bonding motif that generates inversion dimers. These dimers stabilize the crystal lattice through non-covalent interactions [8]. While direct crystallographic data for the methylated derivative is limited, molecular planarity is expected to persist, with the methyl group inducing steric perturbations but not disrupting core coplanarity [6].
Spectroscopic Profiles:
Table 2: Key Spectroscopic and Crystallographic Parameters
Method | Key Parameters/Assignments |
---|---|
X-ray Diffraction | Space group: P2₁/c (parent); Density: 1.6 g/cm³; H-bond: N-H···N [8] |
¹H NMR | δ 8.21 (H-6), 8.12 (H-4), 7.31 (H-2), 6.56 (H-3), 3.84 (N-CH₃) |
¹³C NMR | δ 147.6 (C-7a), 143.2 (C-4), 130.1 (C-6), 32.8 (N-CH₃) |
EI-MS | m/z 210/212 [M]⁺, 131 [C₇H₅N₂]⁺, 104 [C₆H₆N]⁺ |
IR | 2920 cm⁻¹ (C-H), 1595 cm⁻¹ (C=C/C=N), 1480 cm⁻¹ (C-Br) |
The structural and electronic attributes of 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine diverge significantly from analogous derivatives due to its bromine electrophile and N-methylation:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7